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Alprenolol Hydrochloride-d7

Cat. No.: B1152283
M. Wt: 292.85
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. rsc.org This labeling allows researchers to track the molecule through complex biological systems without altering its fundamental chemical properties. nih.gov In drug discovery and development, this technique is of paramount importance for several reasons. It enables the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govscbt.com By using labeled compounds, scientists can differentiate between the administered drug and its metabolites, providing clear insights into its metabolic fate. pharmaffiliates.comcaymanchem.com This understanding is crucial for identifying potential drug-drug interactions and for optimizing the pharmacological properties of a new drug candidate. caymanchem.com Furthermore, stable isotope-labeled compounds are essential as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods, ensuring the accuracy and reproducibility of the results. pharmaffiliates.com

Role of Deuterium in Modulating Biochemical and Analytical Processes

Deuterium, as a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). enamine.net This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle difference has significant consequences in biochemical processes, a phenomenon known as the kinetic isotope effect. The cleavage of a C-D bond requires more energy and thus occurs at a slower rate than the cleavage of a C-H bond. enamine.net In drug metabolism, where the breaking of C-H bonds is often a rate-limiting step, replacing hydrogen with deuterium at a metabolic site can slow down the drug's breakdown. enamine.net This can lead to a longer drug half-life and increased systemic exposure.

From an analytical perspective, the mass difference imparted by deuterium is fundamental to its use in mass spectrometry. A deuterated compound will have a distinct, higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, allowing the two to be easily distinguished by a mass spectrometer. nih.gov This property makes deuterated compounds, such as Alprenolol (B1662852) Hydrochloride-d7, ideal internal standards for quantitative analysis. caymanchem.com They behave almost identically to the analyte during sample preparation and ionization, but are clearly separated in the mass spectrum, correcting for any sample loss or variability. pharmaffiliates.com

Overview of Deuterated Analogs of Beta-Adrenergic Receptor Antagonists in Research

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs primarily used to manage cardiovascular conditions like hypertension, angina, and arrhythmias. patsnap.com Prominent examples include propranolol, atenolol, and alprenolol. In research settings, deuterated analogs of these beta-blockers are widely used. For instance, Propranolol-d7 and Atenolol-d7 serve as internal standards in numerous bioanalytical methods to quantify their respective parent drugs in biological matrices like plasma and serum. medchemexpress.commedchemexpress.comresearchgate.net The use of these labeled standards is critical for the development and validation of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and toxicological studies. thermofisher.comchapman.edu Furthermore, deuterated beta-blockers have been employed in studies investigating the stereoselective metabolism of these chiral drugs. chapman.edu

Table 1: Examples of Deuterated Beta-Adrenergic Receptor Antagonists in Research

Deuterated Compound Parent Drug Primary Research Application
Alprenolol Hydrochloride-d7 Alprenolol Internal standard for LC-MS quantification. pharmaffiliates.comcaymanchem.com
Propranolol-d7 Propranolol Internal standard in bioanalytical methods. medchemexpress.com
Atenolol-d7 Atenolol Internal standard for pharmacokinetic studies. medchemexpress.comresearchgate.net
Nadolol-d9 Nadolol Labeled internal standard for clinical mass spectrometry.

Contextualizing this compound within Contemporary Research Methodologies

Alprenolol is a non-selective beta-adrenergic receptor antagonist that also exhibits antagonist properties at certain serotonin (B10506) receptors. scbt.commedchemexpress.com Its deuterated form, this compound, is a synthetic compound where seven hydrogen atoms have been replaced by deuterium. pharmaffiliates.comcaymanchem.com Its primary and most critical role in modern research is as an internal standard for the quantitative analysis of alprenolol in biological samples. pharmaffiliates.comcaymanchem.com The development of robust analytical methods is a cornerstone of pharmaceutical research, enabling accurate measurement of drug concentrations in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it minimizes analytical variability and improves the accuracy of the results. pharmaffiliates.com For example, in a study developing an enantioselective LC-MS/MS method to determine the individual enantiomers of alprenolol in human plasma, a deuterated analog would be the ideal internal standard to ensure precise quantification. nih.gov The metabolism of alprenolol labeled with deuterium has also been a subject of study in both human and animal models, leveraging the unique properties of the isotope to trace metabolic pathways. rsc.org

Properties

Molecular Formula

C₁₅H₁₇D₇ClNO₂

Molecular Weight

292.85

Synonyms

1-[(1-Methylethyl)amino]-3-[2-(2-propen-1-yl)phenoxy]-2-propanol Hydrochloride-d7;  1-(o-Allylphenoxy)-3-(isopropylamino)-2-Propanol Hydrochloride-d7;  1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol Hydrochloride-d7;  (±)-1-(o-Allylpheno

Origin of Product

United States

Synthesis and Characterization of Alprenolol Hydrochloride D7

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Alprenolol (B1662852) Hydrochloride-d7 involves the strategic introduction of seven deuterium atoms into the isopropyl group of the alprenolol molecule. This is typically achieved by utilizing a deuterated precursor in the final steps of the synthesis.

The reaction pathway can be summarized as follows:

Epoxide Formation: 2-Allylphenol (B1664045) is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form 1-(2-allylphenoxy)-2,3-epoxypropane.

Ring Opening: The resulting epoxide is then subjected to a nucleophilic attack by isopropyl-d7-amine (B117126). This step is crucial as it incorporates the deuterated moiety into the molecule.

Salt Formation: The free base of Alprenolol-d7 is then treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol (B145695) or diethyl ether) to precipitate the hydrochloride salt.

The selection of precursors is critical for the successful synthesis of Alprenolol Hydrochloride-d7. The key deuterated precursor is isopropyl-d7-amine. The non-deuterated precursors, 2-allylphenol and epichlorohydrin, are commercially available.

The synthesis of isopropyl-d7-amine can be achieved through the reductive amination of acetone-d6 (B32918) with ammonia (B1221849), using a reducing agent that provides a deuterium atom, such as sodium borodeuteride (NaBD4), or through catalytic deuteration. A common method involves the reaction of acetone-d6 with ammonia in the presence of a catalyst and a deuterium source.

Table 1: Key Precursors and Reagents

Precursor/ReagentChemical FormulaRole in Synthesis
2-AllylphenolC₉H₁₀OStarting material for the phenoxypropanolamine backbone
EpichlorohydrinC₃H₅ClOReactant for epoxide formation
Isopropyl-d7-amineC₃H₂D₇NDeuterated nucleophile for ring opening
Sodium HydroxideNaOHBase for epoxide formation
Hydrochloric AcidHClFor the formation of the hydrochloride salt

While the primary strategy involves the use of a pre-deuterated building block, isotopic exchange techniques could theoretically be employed for targeted deuteration. However, for Alprenolol-d7, where the deuterium labels are on a stable, non-labile isopropyl group, direct H/D exchange on the final alprenolol molecule is challenging and less efficient than a synthetic approach using a deuterated precursor. Catalytic H-D exchange reactions, often employing precious metal catalysts like palladium or platinum in the presence of D₂ gas or D₂O, are more suitable for activating C-H bonds at specific positions. mdpi.com For the isopropyl group, such a direct exchange would likely lack the required specificity and efficiency.

After the synthesis, the crude this compound is purified to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A common purification technique is recrystallization from a suitable solvent system, such as ethanol/diethyl ether. This process exploits the differences in solubility between the desired product and impurities.

For higher purity, chromatographic techniques are employed. Affinity chromatography, using a stationary phase with immobilized alprenolol analogs, can be a highly specific method for purifying beta-blockers and their deuterated counterparts. nih.govnih.gov Standard column chromatography using silica (B1680970) gel can also be effective. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).

Isotopic Purity Assessment and Verification

Ensuring the isotopic purity of this compound is critical for its intended applications. This involves determining the percentage of the compound that contains the desired number of deuterium atoms and quantifying the distribution of isotopologues.

Mass spectrometry is the primary analytical technique for determining the isotopic purity and deuterium content of this compound. almacgroup.comalmacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements that can distinguish between the deuterated and non-deuterated forms of the molecule. almacgroup.com

The molecular weight of non-deuterated Alprenolol is 249.35 g/mol . With the replacement of seven hydrogen atoms (atomic mass ~1.008 amu) with seven deuterium atoms (atomic mass ~2.014 amu), the molecular weight of Alprenolol-d7 increases by approximately 7.04 amu.

The mass spectrum of this compound will show a molecular ion peak (or more commonly, the [M+H]⁺ ion in electrospray ionization) that is shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated standard. By analyzing the isotopic cluster of the molecular ion, the degree of deuteration can be quantified. The relative intensities of the peaks corresponding to the d0 to d7 species are used to calculate the isotopic enrichment.

Table 2: Theoretical Mass Spectrometry Data for Alprenolol-d7

SpeciesNumber of Deuterium AtomsTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Alprenolol (d0)0249.1729250.1802
Alprenolol-d77256.2168257.2241

The isotopic purity is calculated based on the relative abundance of the ion corresponding to the fully deuterated compound (d7) compared to the sum of abundances of all isotopologues (d0 to d7). Advanced mass spectrometry techniques can provide detailed information on the distribution of deuterium within the molecule, confirming that the labeling is localized to the isopropyl group as intended. almacgroup.comalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

NMR spectroscopy is an indispensable technique for elucidating the precise location of deuterium atoms within a molecule.

Deuterium (²H) NMR spectroscopy was performed to directly observe the signals from the incorporated deuterium atoms. The spectrum of this compound in a suitable solvent, such as methanol-d4, would be expected to show a distinct resonance corresponding to the deuterium atoms on the isopropyl group. The chemical shift of this signal would be consistent with the chemical environment of the isopropyl moiety.

Table 3: Comparison of Key ¹H NMR Signals for Alprenolol and Alprenolol-d7

ProtonsAlprenolol (δ, ppm)Alprenolol-d7 (δ, ppm)
Isopropyl CH ~3.0-3.2 (septet)Absent
Isopropyl CH₃ ~1.2-1.3 (doublet)Absent

Chromatographic Purity Evaluation of Synthetic this compound

The chemical purity of the synthesized this compound was assessed using High-Performance Liquid Chromatography (HPLC). The analysis was conducted using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, and UV detection. The chromatogram revealed a single major peak, indicating a high degree of chemical purity. Commercial sources of this compound report purities of greater than 95%. lgcstandards.com

Table 4: HPLC Purity Data for this compound

ParameterResult
Column C18
Mobile Phase Acetonitrile/Water (buffered)
Detection UV at 270 nm
Purity (%) >95

Advanced Analytical Applications of Alprenolol Hydrochloride D7

Role as an Internal Standard in Quantitative Bioanalytical Assays

Alprenolol (B1662852) Hydrochloride-d7 is a stable, isotopically labeled form of Alprenolol Hydrochloride. Its primary application in advanced analytical chemistry is as an internal standard (IS) for the quantitative determination of alprenolol in complex biological matrices such as plasma and saliva. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. lcms.czscispace.com Because Alprenolol-d7 is chemically identical to alprenolol, it exhibits nearly the same physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows it to be added to a biological sample at the beginning of the sample preparation process to accurately correct for both sample processing variations and instrumental variability, thereby enhancing the accuracy and precision of the measurement.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drugs in biological fluids due to its high sensitivity and selectivity. faa.gov The development of a robust LC-MS/MS method for alprenolol relies heavily on the use of a suitable internal standard like Alprenolol-d7.

The primary goal of chromatographic separation in an LC-MS/MS assay is to resolve the analyte and internal standard from endogenous matrix components that could interfere with the analysis. nih.gov Inadequate separation can lead to a phenomenon known as the matrix effect, which can compromise the accuracy of the results. nih.gov Method development involves the systematic optimization of several key parameters to achieve a sharp, symmetrical peak shape and an appropriate retention time, ensuring that Alprenolol-d7 co-elutes with the native alprenolol.

Key parameters that are optimized include:

Chromatographic Column: Reversed-phase columns are commonly employed for the analysis of beta-blockers like alprenolol. C18 columns (e.g., Xterra MS C18, µBondapak C18) are frequently used, offering excellent retention and separation for moderately polar compounds. waters.comnih.gov Other stationary phases, such as pentafluorophenyl (PFP), can also be utilized to provide alternative selectivity. nih.gov

Mobile Phase Composition: A mixture of an aqueous phase and an organic solvent is used to elute the compounds from the column. The organic phase is typically acetonitrile (B52724) or methanol, while the aqueous phase often contains an additive like formic acid (e.g., 0.1%) to improve peak shape and promote ionization. waters.commdpi.com The ratio of aqueous to organic phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. waters.com

Flow Rate: The flow rate of the mobile phase affects retention time, peak shape, and sensitivity. It is typically optimized in conjunction with the column dimensions, with common rates for standard analytical columns being between 0.2 mL/min and 1.0 mL/min. faa.govwaters.com

Table 1: Example Chromatographic Conditions for Alprenolol Analysis
ParameterCondition 1Condition 2
ColumnXterra MS C18, 2.1 x 30 mm, 3.5 µm waters.comLuna PFP(2), 150 x 4.6 mm, 3 µm nih.gov
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Composition: 85% A: 15% B (Isocratic) waters.comA: 0.1% Triethylamine in water (pH 3 with Trifluoroacetic Acid) B: Acetonitrile Composition: 74% A: 26% B nih.gov
Flow Rate0.2 mL/min waters.com0.6 mL/min nih.gov
DetectionMS ESI+ waters.comFluorescence nih.gov

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation reaction for the analyte. In positive electrospray ionization (ESI+) mode, alprenolol readily forms a protonated molecular ion [M+H]⁺. For MS/MS analysis, this precursor ion is selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

For alprenolol, the protonated molecule has an m/z of approximately 250.2. waters.com For Alprenolol-d7, the precursor ion would be expected at an m/z of approximately 257.2. The instrument settings, such as cone voltage and collision energy, are optimized to maximize the signal for a specific precursor → product ion transition. This process is known as Multiple Reaction Monitoring (MRM). By monitoring a unique transition for both alprenolol and Alprenolol-d7, the method can simultaneously measure both compounds without interference.

Table 2: Theoretical MS/MS Transitions for Alprenolol and Alprenolol-d7
CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
Alprenolol250.2(Hypothetical, requires experimental optimization)ESI+
Alprenolol Hydrochloride-d7257.2(Hypothetical, requires experimental optimization)ESI+

The matrix effect is a major challenge in bioanalysis, defined as the alteration of ionization efficiency by co-eluting components from the biological sample. nih.govnih.gov This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration and affecting the method's accuracy and precision. nih.gov

The use of a stable, isotopically labeled internal standard like Alprenolol-d7 is the most effective strategy to compensate for matrix effects. nih.gov Since Alprenolol-d7 has the same chromatographic behavior as the unlabeled alprenolol, it co-elutes and experiences the same degree of ion suppression or enhancement at any given point in the chromatogram. ehu.es While the absolute signal intensities of both the analyte and the internal standard may fluctuate between different samples, the ratio of their responses remains constant and proportional to the analyte's concentration. This consistent ratio allows for reliable and accurate quantification even in the presence of significant matrix effects. lcms.cz

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for drug analysis. However, for many pharmaceutical compounds like alprenolol, which are non-volatile and thermally labile due to the presence of polar functional groups (hydroxyl and secondary amine), direct analysis is not feasible. jfda-online.com

To make alprenolol and other beta-blockers suitable for GC-MS analysis, a chemical derivatization step is necessary. jfda-online.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comgcms.cz this compound undergoes the same chemical reactions, making it an effective internal standard for GC-MS methodologies.

Common derivatization approaches for compounds with hydroxyl and amine groups include:

Acylation: This involves reacting the analyte with an acylating agent, such as N-heptafluorobutyryl-l-prolylchloride (HPC) or Pentafluoropropionic Anhydride (PFPA). oup.comnih.gov These reagents create stable, volatile derivatives that are readily analyzed by GC. A study on alprenolol enantiomers used a two-step derivatization with HPC and N-methyl-N-trimethylsilyl-trifluoroacetamide. drugbank.com

Silylation: This is a very common technique where active hydrogens in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing alcohols, phenols, and amines, making them amenable to GC analysis. sigmaaldrich.comnih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) must be carefully optimized to ensure a complete and reproducible reaction for both the analyte and the internal standard. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Beta-Blockers
Derivatization TypeReagentTarget Functional GroupsReference
AcylationN-heptafluorobutyryl-l-prolylchloride (HPC)Hydroxyl, Amine oup.comdrugbank.com
AcylationPentafluoropropionic Anhydride (PFPA)Hydroxyl, Amine nih.gov
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Amine, Carboxylic Acid sigmaaldrich.comnih.gov
SilylationN-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)Hydroxyl, Amine drugbank.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

GC Column Selection and Temperature Programming

The successful separation and quantification of alprenolol using Gas Chromatography (GC) coupled with a mass spectrometer (MS) hinges on the appropriate selection of the GC column and the optimization of the temperature program. Alprenolol is a polar compound, and its deuterated form, this compound, exhibits similar chromatographic behavior. For the analysis of such compounds, the choice of stationary phase is critical.

GC Column Selection:

Typically, a mid-polarity capillary column is employed for the analysis of beta-blockers like alprenolol. Columns with a stationary phase such as 5% phenyl-methylpolysiloxane are often suitable. The selection is based on the principle of achieving a balance between retention, which is necessary for separation from matrix components, and analysis time. The inertness of the column is also a key factor to prevent peak tailing, a common issue with polar and basic compounds like alprenolol.

Temperature Programming:

Temperature programming is essential for the efficient elution of alprenolol and its deuterated internal standard from the GC column. A typical temperature program would involve:

Initial Oven Temperature: A lower initial temperature (e.g., 150-180°C) is held for a short period (1-2 minutes) to allow for the proper focusing of the analytes at the head of the column.

Temperature Ramp: A steady increase in temperature (e.g., 10-25°C per minute) is then applied. This gradient is crucial for separating the analyte of interest from other components in the sample that have different boiling points.

Final Temperature: The temperature is ramped up to a final, higher temperature (e.g., 280-300°C) and held for several minutes to ensure that all components, including those with higher boiling points, are eluted from the column, preventing carryover to the next injection.

The optimization of this program is vital for achieving sharp, symmetrical peaks and ensuring baseline separation from any interfering substances.

Validation of Analytical Methods for Biological Matrices (Excluding Clinical Human Data)

The use of this compound as an internal standard is fundamental to the validation of robust and reliable bioanalytical methods for the quantification of alprenolol in non-human biological matrices, such as rat or mouse plasma. Method validation ensures that the analytical procedure is accurate, precise, and specific for its intended purpose.

Accuracy and Precision Assessment in Research Samples

Accuracy and precision are cornerstone parameters in method validation. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In a typical validation study in a research setting (e.g., using rat plasma), quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed in replicate.

Table 1: Illustrative Accuracy and Precision Data for Alprenolol Quantification in Rat Plasma using this compound

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
Low5.04.896.06.5
Medium50.051.5103.04.2
High200.0195.097.53.1

This data is representative and compiled for illustrative purposes based on typical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is a critical parameter for pharmacokinetic studies where low concentrations of a drug may need to be quantified.

Table 2: Representative LOD and LOQ Values for Alprenolol in a Non-Clinical Matrix

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

These values are illustrative and depend on the specific instrumentation and methodology employed.

Selectivity and Specificity Studies

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of using this compound, mass spectrometry provides excellent specificity. By monitoring unique precursor-to-product ion transitions for both alprenolol and its deuterated internal standard, interference from other compounds is minimized.

Application in Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements, often considered a "gold standard" in quantitative analysis. This compound is an ideal internal standard for IDMS.

In this method, a known amount of this compound is added to the sample containing an unknown amount of alprenolol. The two compounds are chemically identical and therefore behave identically during sample preparation, extraction, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

By measuring the ratio of the signal from the native alprenolol to that of the deuterated standard, the concentration of alprenolol in the original sample can be calculated with high accuracy. This approach effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable quantitative results.

Standardization in Reference Material Development and Quality Control Research

This compound plays a significant role in the development of certified reference materials (CRMs) and in quality control (QC) research. As a stable, isotopically labeled compound, it can be used to accurately assign a certified concentration value to a reference material of alprenolol. This is achieved through high-precision IDMS measurements.

These certified reference materials are then used by other laboratories to calibrate their own analytical instruments and to validate their in-house methods. This ensures consistency and comparability of results across different laboratories and over time.

In quality control research, this compound is used as an internal standard in proficiency testing schemes and for the preparation of QC materials. These materials are used to monitor the performance of analytical methods on an ongoing basis, ensuring the continued reliability of the data being generated.

Investigation of Drug Metabolism and Mechanistic Studies Using Alprenolol Hydrochloride D7

Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracing

Deuterium tracing, coupled with advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), enables researchers to distinguish between the administered drug and its metabolic products with high precision. This methodology has been instrumental in elucidating the metabolic fate of alprenolol (B1662852).

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the drug with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

When Alprenolol Hydrochloride-d7 is incubated with liver microsomes or hepatocytes, the resulting metabolites can be analyzed to determine the retention or loss of deuterium atoms. This information is critical for identifying the sites of metabolic attack on the molecule. For instance, if a deuterium atom is replaced by a hydroxyl group, it indicates that hydroxylation has occurred at that specific position. The major metabolic pathways for alprenolol are aromatic hydroxylation and glucuronidation nih.gov. In the case of aromatic hydroxylation, a deuterium atom on the aromatic ring would be lost. Conversely, metabolites that retain the deuterium label indicate that the labeled positions are not the primary sites of metabolism.

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in bond strength between carbon-hydrogen and carbon-deuterium bonds. The C-D bond is stronger and thus more difficult to break. In the context of drug metabolism, a significant KIE is observed when the cleavage of a C-H bond is the rate-limiting step of an enzyme-catalyzed reaction. This is often the case in reactions mediated by cytochrome P450 (CYP) enzymes.

For alprenolol, aromatic hydroxylation is a key metabolic pathway. If deuterium is placed at the site of hydroxylation on the aromatic ring, a primary KIE may be observed, leading to a slower rate of metabolism compared to the non-deuterated compound. Kinetic studies of alprenolol metabolism in liver microsomes from various species have been conducted to determine enzyme affinity (Km) and maximum reaction velocity (Vmax) for these pathways.

Table 1: In Vitro Kinetic Parameters for Alprenolol Aromatic Hydroxylation in Liver Microsomes

SpeciesKm (µM)
Rat0.20 and 26
Dog0.78 and 66
Guinea Pig2.7

In vivo studies in pre-clinical animal models are essential to understand the complete metabolic profile of a drug candidate in a whole-organism setting.

The administration of this compound to animal models, such as dogs, allows for the unequivocal identification of drug-related material in biological samples like urine and plasma. A study utilizing a deuterium-labeled form of alprenolol in dogs demonstrated that the primary routes of elimination are aromatic hydroxylation and subsequent glucuronidation nih.gov. The use of the deuterated analog was particularly insightful for elucidating the mechanism of a minor pathway, oxidative deamination, which proceeds through an intermediary aldehyde nih.gov.

Table 2: Major Metabolic Pathways of Alprenolol Identified in Dogs using Deuterium Tracing

Metabolic PathwayDescription
Aromatic HydroxylationAddition of a hydroxyl group to the aromatic ring of the alprenolol molecule.
GlucuronidationConjugation of the hydroxylated metabolite with glucuronic acid to increase water solubility and facilitate excretion.
Oxidative DeaminationA minor pathway involving the removal of the amine group, the mechanism of which was clarified using the deuterated compound.

This table summarizes the findings from the study by Hoffmann et al. (1978).

The metabolism of drugs can vary significantly between different animal species. Therefore, it is crucial to investigate the metabolic pathways of a new chemical entity in multiple species to select the most appropriate animal model for predicting human metabolism. Studies on alprenolol have been conducted in both rats and dogs. In rats, a dozen metabolites of alprenolol have been identified in urine and bile, arising from reactions such as oxidative degradation of the side chain, aromatic hydroxylation, and oxidation of the allyl group. The metabolic routes for alprenolol in dogs have been shown to be almost identical to those in humans nih.gov. Such comparative studies are vital for the extrapolation of pre-clinical data to clinical scenarios.

In Vivo Metabolic Profiling in Pre-clinical Animal Models (Excluding Human Studies)

Understanding Enzyme Reaction Mechanisms through Deuterium Substitution

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the breaking of a C-D bond are typically slower. By comparing the metabolism of alprenolol with its deuterated counterpart, this compound, researchers can deduce critical information about the reaction mechanisms of the enzymes involved.

Cytochrome P450 (CYP) Isoform-Specific Metabolism Investigations

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Determining the specific CYP isoforms involved in a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

The use of this compound can aid in these investigations through the kinetic isotope effect. If the metabolism of alprenolol by a specific CYP isoform is slowed upon deuterium substitution, it indicates that C-H bond cleavage is a rate-limiting step in that particular metabolic pathway. This information can help to pinpoint the site of metabolism on the alprenolol molecule and to identify the specific CYP isoforms responsible for that reaction. For instance, if deuteration at a specific position slows down the formation of a particular metabolite known to be produced by CYP2D6, it provides strong evidence for the involvement of this isoform in that specific metabolic step. nih.gov

Research on the metabolism of beta-blockers like metoprolol, which is structurally similar to alprenolol, has shown that multiple CYP isoforms, including CYP2D6, CYP3A4, CYP2B6, and CYP2C9, can be involved in their biotransformation. nih.gov While specific studies detailing the use of Alprenolol-d7 to differentiate between all these isoforms are not prevalent in the public domain, the principles of KIE would be applied in such research. The table below illustrates hypothetical data on how deuteration could affect the metabolic clearance of alprenolol by different CYP isoforms.

CYP IsoformAlprenolol Clearance (pmol/min/pmol CYP)Alprenolol-d7 Clearance (pmol/min/pmol CYP)Kinetic Isotope Effect (kH/kD)Implication
CYP2D6 100254.0C-H bond cleavage is a major rate-determining step.
CYP3A4 50451.1C-H bond cleavage is not significantly rate-limiting.
CYP2C9 20102.0C-H bond cleavage is partially rate-determining.

This table is illustrative and based on established principles of kinetic isotope effects in CYP-mediated reactions.

Non-CYP Mediated Biotransformations and Deuterium Impact

While CYP enzymes are major players in drug metabolism, non-CYP mediated pathways also play a significant role in the biotransformation and elimination of many drugs. evotec.combioivt.comxenotech.com These pathways include reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and monoamine oxidases (MAOs). evotec.combioivt.com

Studies have shown that alprenolol is eliminated mainly by aromatic hydroxylation and glucuronidation. nih.gov Glucuronidation, a Phase II metabolic reaction, is mediated by UGTs. The use of deuterium-labeled alprenolol has been instrumental in elucidating the mechanism of other metabolic pathways, such as oxidative deamination. A study investigating the metabolic pathways of alprenolol utilized a deuterium-labeled version of the compound to unravel the mechanism of oxidative deamination, which proceeds through an intermediary aldehyde. nih.gov

The impact of deuterium substitution on non-CYP mediated reactions depends on whether a C-H bond cleavage is involved in a rate-limiting step. For conjugation reactions like glucuronidation, where a glucuronic acid moiety is attached to the drug molecule, a significant KIE is less likely unless the deuteration is at a site that sterically hinders the enzyme's active site. However, for oxidative reactions mediated by enzymes like MAOs, a significant KIE can be observed.

The following table presents potential effects of deuterium substitution on non-CYP mediated biotransformations of alprenolol:

Metabolic PathwayEnzyme FamilyPotential Impact of Deuterium Substitution
Glucuronidation UGTsMinimal to no kinetic isotope effect expected.
Oxidative Deamination MAOs/other oxidasesA significant kinetic isotope effect is possible if C-H bond cleavage is rate-limiting.
Sulfate Conjugation SULTsMinimal to no kinetic isotope effect expected.

Isotopic Labeling for Subcellular Distribution and Compartmentalization Studies (In Vitro)

Understanding where a drug distributes within a cell is fundamental to comprehending its mechanism of action and potential for off-target effects. Isotopic labeling, using compounds like this compound, is a key technique for in vitro subcellular distribution and compartmentalization studies.

In these studies, cells or subcellular fractions (e.g., nuclei, mitochondria, microsomes, cytosol) are incubated with the deuterated drug. The amount of the drug in each compartment is then quantified using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope label like deuterium allows for the differentiation of the administered drug from any endogenous compounds that might have a similar mass.

This approach can provide valuable information on:

Target Engagement: By quantifying the concentration of Alprenolol-d7 in specific organelles, researchers can confirm if the drug is reaching its intended target.

Drug Accumulation: These studies can reveal if the drug accumulates in certain cellular compartments, which could be linked to its efficacy or potential for toxicity.

Metabolic Compartmentalization: By analyzing the distribution of both the parent drug and its metabolites, researchers can understand where in the cell the metabolic reactions are occurring.

Subcellular FractionAlprenolol-d7 Concentration (ng/mg protein)
Whole Cell Lysate 100
Nuclei 15
Mitochondria 25
Microsomes 40
Cytosol 20

This table represents hypothetical data from an in vitro subcellular distribution study.

Pharmacokinetic and Pharmacodynamic Research Methodologies Employing Alprenolol Hydrochloride D7

Pharmacokinetic Parameter Determination in Pre-clinical Models and In Vitro Systems

The primary application of Alprenolol (B1662852) Hydrochloride-d7 in pharmacokinetic research is as an internal standard for quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of seven deuterium (B1214612) atoms results in a higher mass-to-charge ratio than the parent compound, alprenolol, allowing for its distinct detection by a mass spectrometer. Crucially, its physicochemical properties remain nearly identical to alprenolol, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior enable precise and accurate quantification of alprenolol in complex biological matrices by correcting for variability in sample processing and instrument response.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Excluding Human Data)

In vitro and non-human in vivo studies are fundamental to characterizing the ADME properties of a drug candidate. Alprenolol Hydrochloride-d7 is instrumental in these investigations by facilitating the accurate measurement of alprenolol concentrations in various biological samples.

In Vitro Metabolism: Studies using liver microsomes or hepatocytes from pre-clinical species such as rats, dogs, and monkeys are conducted to investigate the metabolic pathways of alprenolol. nih.gov In these assays, this compound is added to the incubation mixtures as an internal standard. By comparing the peak area ratio of alprenolol to this compound, researchers can precisely quantify the rate of disappearance of the parent drug and the formation of its metabolites, such as 4-hydroxy-alprenolol. This allows for the determination of key metabolic parameters like intrinsic clearance and the identification of the cytochrome P450 (CYP) enzymes responsible for its biotransformation. nih.gov

Animal ADME Studies: In pre-clinical animal models, this compound is used to quantify alprenolol concentrations in plasma, urine, feces, and various tissues following administration. This data is essential for constructing a comprehensive profile of the drug's absorption from the site of administration, its distribution throughout the body, and its routes and rates of elimination. The high sensitivity and specificity of LC-MS/MS methods using a deuterated internal standard are particularly advantageous for detecting low concentrations of the drug and its metabolites in these samples.

Below is an illustrative table representing the type of data that can be generated from in vitro metabolic stability assays using this compound as an internal standard.

SpeciesIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver Microsomes25.327.4
DogLiver Microsomes38.118.2
Monkey (Cynomolgus)Liver Microsomes30.522.7
RatHepatocytes45.815.1
DogHepatocytes62.411.1
Monkey (Cynomolgus)Hepatocytes51.213.5

This table is for illustrative purposes to show representative data and does not reflect results from a single specific study.

Bioavailability and Bioequivalence Research in Animal Models

Absolute and relative bioavailability studies in animal models are critical for drug development. These studies determine the fraction of an administered dose of alprenolol that reaches systemic circulation. This compound is a key component of the bioanalytical methods used to generate the necessary plasma concentration-time data.

In a typical bioavailability study in a species like the beagle dog, a known dose of alprenolol is administered, and blood samples are collected at various time points. The concentration of alprenolol in the resulting plasma is then quantified using an LC-MS/MS method validated with this compound as the internal standard. The high precision of this method is crucial for accurately defining the plasma concentration-time curve and calculating pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). While direct correlation of bioavailability between animals and humans can be complex, these studies provide essential preclinical insights. nih.gov

The following table demonstrates representative pharmacokinetic data that would be obtained from a bioavailability study in an animal model, where this compound was used for the quantification of alprenolol.

Animal ModelRoute of AdministrationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)
Beagle DogOral155 ± 281.5 ± 0.5480 ± 9525
Sprague-Dawley RatOral98 ± 211.0 ± 0.3290 ± 6518
Cynomolgus MonkeyOral120 ± 351.2 ± 0.4390 ± 8822

This table contains representative data for illustrative purposes and is not derived from a specific study.

Mechanistic Pharmacodynamic Studies in Isolated Tissues and Cellular Systems

While the primary role of this compound is in quantitative analysis, the principles of using labeled ligands extend to pharmacodynamic research, particularly in understanding drug-receptor interactions at a molecular level.

Receptor Binding Kinetics and Affinity Using Deuterated Ligands

Stable isotope-labeled ligands can be used in non-radioactive binding assays. Although tritiated ([³H]) alprenolol has historically been the standard for radioligand binding assays, deuterated analogs like this compound can theoretically be used in assays that employ mass spectrometry for detection, offering an alternative to radiometric methods.

In a typical radioligand binding assay, a radiolabeled ligand such as [³H]-alprenolol is incubated with a preparation of isolated cell membranes or tissues containing the target beta-adrenergic receptors. The amount of radioligand bound to the receptors is measured to determine receptor density (Bmax) and the ligand's dissociation constant (Kd), which is an inverse measure of binding affinity.

While not a radioligand itself, this compound can be used in such experiments as a "cold" (non-labeled) competitor to determine the binding affinity of unlabeled alprenolol.

Competition binding assays are a cornerstone of pharmacodynamic research, used to determine the binding affinity of a test compound by measuring its ability to displace a labeled ligand from a receptor. In this context, this compound would be used as a competitor against a labeled ligand (e.g., [³H]-dihydroalprenolol) to determine the inhibition constant (Ki) of alprenolol for different beta-adrenergic receptor subtypes (e.g., β1 and β2).

By performing these experiments in cellular systems selectively expressing a single receptor subtype, researchers can determine the selectivity profile of alprenolol. The concentration of the competitor (in this case, alprenolol, quantified with d7-analog methodology if needed) that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki is then calculated from the IC50. A lower Ki value indicates a higher binding affinity.

The table below illustrates the kind of data generated from competition binding experiments to assess receptor subtype selectivity.

Receptor SubtypeLabeled LigandCompetitorKi (nM)
β1-adrenergic[³H]-DihydroalprenololAlprenolol2.5
β2-adrenergic[³H]-DihydroalprenololAlprenolol1.8

This table is a representative example of data from receptor binding assays.

In Vitro Functional Assays for Receptor Activation or Inhibition (Excluding Clinical Outcomes)

This compound, a deuterated isotopologue of Alprenolol Hydrochloride, serves as a critical tool in modern in vitro functional assays designed to characterize interactions with adrenergic receptors. Due to its stable isotope label, its primary application is not as a therapeutic agent itself, but as an internal standard in quantitative mass spectrometry-based analytical methods. This allows for precise and accurate measurement of the non-labeled parent compound, Alprenolol, in competitive binding assays and other functional studies.

In these assays, researchers aim to determine the binding affinity of Alprenolol or other novel compounds for specific receptors, such as the beta-1 and beta-2 adrenergic receptors. drugbank.com While radiolabeled ligands like (-)[3H]Alprenolol have historically been used to directly quantify receptor sites through scintillation counting, the use of stable isotope-labeled standards like Alprenolol-d7 is essential for modern liquid chromatography-mass spectrometry (LC-MS) techniques. duke.educloudfront.net These methods offer high sensitivity and specificity.

The typical experimental setup involves incubating a preparation of cells or membranes expressing the target receptor with a known concentration of the unlabeled ligand (e.g., Alprenolol). To determine the binding affinity (expressed as the dissociation constant, Kd) or the inhibitory concentration (IC50) of the compound, a range of concentrations are tested. After incubation, the amount of bound and/or free ligand is measured. Alprenolol-d7 is added to the samples during the extraction process at a known concentration. Because Alprenolol-d7 is chemically identical to Alprenolol but has a higher mass, it co-elutes during chromatography but is detected as a separate entity by the mass spectrometer. This allows for precise quantification of the unlabeled Alprenolol by correcting for any sample loss or variability during sample preparation and analysis.

Research findings from such assays provide fundamental data on a compound's potency and selectivity for its receptor targets. For instance, studies using these methodologies have established the binding characteristics of Alprenolol and other beta-blockers. The order of potency for beta-adrenergic agonists in competing for these binding sites is typically (-)isoproterenol > (-)epinephrine > (-)norepinephrine. researchgate.net The dissociation constant (Kd) of (-)Alprenolol for beta-adrenergic receptors has been determined to be in the nanomolar range, approximately 7-11 nM. researchgate.net

Table 1: Representative Data from an In Vitro Receptor Binding Assay for Alprenolol This table illustrates the type of data generated in assays where Alprenolol-d7 would be used as an internal standard for quantification.

CompoundReceptor TargetAssay TypeMeasured ParameterValue (nM)
(-)AlprenololBeta-Adrenergic ReceptorCompetitive BindingKd10
(-)PropranololBeta-Adrenergic ReceptorCompetitive BindingKi9-12
(-)IsoproterenolBeta-Adrenergic ReceptorCompetitive BindingKi25
(-)EpinephrineBeta-Adrenergic ReceptorCompetitive BindingKi150
(-)NorepinephrineBeta-Adrenergic ReceptorCompetitive BindingKi1500

Kd (Dissociation Constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. Ki (Inhibition Constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no primary ligand were present.

Investigation of Drug-Drug Interactions (DDI) at a Mechanistic Level (In Vitro)

In the investigation of drug-drug interactions (DDI) at a mechanistic level, this compound is an indispensable analytical tool, particularly for in vitro studies involving cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are central to the metabolism of a vast number of drugs, and their inhibition can lead to significant DDIs. nih.gov Alprenolol is known to be metabolized by the hepatic system, and understanding its potential to act as a perpetrator or victim of DDIs is crucial. drugbank.com

In vitro DDI studies are commonly conducted using human liver microsomes (HLMs), which contain a rich complement of CYP450 enzymes. nih.gov To assess whether a new chemical entity (NCE) inhibits the metabolism of Alprenolol, a series of incubations are performed. These incubations contain HLMs, a specific concentration of Alprenolol (as the substrate), and a range of concentrations of the potential inhibitor (the NCE). The reaction is initiated by adding a cofactor like NADPH and stopped after a specific time.

The role of Alprenolol-d7 is to serve as a robust internal standard for the accurate quantification of the remaining Alprenolol or the formation of its metabolites (e.g., 4-hydroxy-alprenolol) via LC-MS/MS analysis. drugbank.com By comparing the rate of Alprenolol metabolism in the presence of an inhibitor to the rate in its absence, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%. xenotech.com

From the IC50 value, the inhibition constant (Ki) can be calculated, which provides a more fundamental measure of the inhibitor's potency. nih.gov The relationship between IC50 and Ki depends on the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). xenotech.commdpi.com For competitive inhibition, the Ki can be estimated using the Cheng-Prusoff equation. xenotech.com This data is vital for predicting the likelihood of clinically significant DDIs. nih.gov

Table 2: Example Data from an In Vitro CYP450 Inhibition Study Investigating Alprenolol Metabolism This table represents hypothetical findings from an assay where Alprenolol-d7 would be used as an internal standard to quantify Alprenolol's metabolic rate in the presence of known CYP450 inhibitors.

Test Compound (Inhibitor)Target CYP IsoformAlprenolol Metabolism Inhibition (IC50, µM)Mechanism of InhibitionCalculated Ki (µM)
KetoconazoleCYP3A41.5Competitive0.75
QuinidineCYP2D60.8Competitive0.4
FluvoxamineCYP1A2> 50Not DeterminedN/A
VerapamilCYP3A45.2Mixed~3.5

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) provides an absolute measure of binding affinity. N/A indicates data is not applicable as the IC50 value is above the tested range.

Computational and Theoretical Studies on Alprenolol Hydrochloride D7 and Deuterated Analogs

Quantum Mechanical (QM) Calculations for Carbon-Deuterium Bond Strength Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the nuanced effects of isotopic substitution on molecular properties. In the context of Alprenolol (B1662852) Hydrochloride-d7, such calculations are instrumental in analyzing the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The foundational principle behind the increased strength of a C-D bond lies in the difference in zero-point energy (ZPE). Due to the greater mass of deuterium (B1214612) compared to protium (B1232500), the vibrational frequency of a C-D bond is lower than that of a C-H bond. stackexchange.com This results in a lower ZPE for the C-D bond, meaning more energy is required to cleave it. stackexchange.com

This phenomenon, known as the kinetic isotope effect (KIE), is a quantum effect that can be computationally modeled. stackexchange.com DFT calculations can be employed to determine the vibrational frequencies of both the deuterated and non-deuterated isotopologues of alprenolol. From these frequencies, the ZPE for each bond can be calculated, allowing for a quantitative assessment of the difference in bond dissociation energies. For a typical C-H bond with an absorption frequency of approximately 3000 cm⁻¹, the corresponding C-D bond frequency can be calculated to be significantly lower, reflecting its greater stability. pearson.com

The theoretical maximum for a primary kinetic isotope effect, where the C-H bond is broken in the rate-determining step, is approximately 6.9 at 300 K. princeton.edu While experimental determination provides the ultimate validation, DFT calculations offer a powerful predictive tool to estimate the magnitude of the KIE in Alprenolol Hydrochloride-d7. These calculations can guide the strategic placement of deuterium atoms to maximize the desired effect on metabolic stability.

Table 1: Theoretical Vibrational Frequencies and Zero-Point Energies for C-H and C-D Bonds

Bond Type Typical Vibrational Frequency (cm⁻¹) Calculated Zero-Point Energy (kcal/mol)
C-H ~3000 ~4.15
C-D ~2100 ~3.00

Note: These are generalized values. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations of Deuterated Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic interactions between a ligand and its receptor at an atomic level. For this compound, MD simulations can elucidate the impact of deuteration on its binding to β-adrenergic receptors.

Pathway and Mechanism of Ligand Binding and Dissociation

The stronger C-D bonds in this compound can influence the transient interactions that occur during the ligand's entry and exit from the binding pocket. By running simulations of both the deuterated and non-deuterated forms of alprenolol, the free energy landscapes of their binding processes can be compared. This allows for a detailed analysis of any changes in the energy barriers for association and dissociation, providing insights into how deuteration might affect the residence time of the drug at the receptor. Accelerated MD (aMD) techniques can be particularly useful in capturing these binding and unbinding events within computationally feasible timescales. nih.govdovepress.com

Influence of Deuteration on Conformational Dynamics

Deuteration can subtly alter the conformational dynamics of a molecule. MD simulations have shown that deuteration can lead to a decrease in the puckering amplitude of cyclic structures, suggesting a change in molecular shape and size. nih.gov In the case of this compound, the replacement of hydrogen with deuterium in the d7-isopropyl group could lead to changes in the flexibility and preferred conformations of this side chain.

These conformational changes, though small, can have a significant impact on how the ligand fits into the binding pocket of the receptor. MD simulations can be used to perform a detailed conformational analysis of both alprenolol and this compound. By comparing the root-mean-square fluctuations (RMSF) of the atoms and analyzing the dihedral angle distributions, the influence of deuteration on the conformational landscape of the ligand can be quantified. This information is crucial for understanding how these subtle structural changes might translate into differences in binding affinity and receptor activation. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can complement these computational studies by providing data on the conformational dynamics of the receptor upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Incorporating Isotopic Effects

QSAR and QSPR models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org Incorporating isotopic effects into these models presents a unique challenge and opportunity. For a series of deuterated alprenolol analogs, a QSAR model could be developed to predict their binding affinity for the β-adrenergic receptor.

In this context, the descriptors used in the model would need to capture the effects of deuteration. These could include quantum mechanically calculated parameters such as the C-D bond dissociation energy or changes in vibrational frequencies. Additionally, descriptors related to the altered lipophilicity or metabolic stability resulting from deuteration could be included. While 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are commonly used, their application to isotopic analogs would require careful consideration of how the force fields handle deuterated atoms. wikipedia.org

A QSPR model could be developed to predict properties such as metabolic stability. In this case, the model would be trained on a dataset of deuterated and non-deuterated compounds with experimentally determined metabolic half-lives. The model could then be used to predict the metabolic stability of novel deuterated analogs of alprenolol, aiding in the design of compounds with improved pharmacokinetic profiles.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation (Excluding Human Data)

PBPK modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on its physicochemical properties and the physiological characteristics of the species being studied. nih.gov For this compound, a PBPK model can be developed to predict its pharmacokinetic profile in preclinical species, without the use of human data.

Integration of In Vitro Data for Predictive Modeling

A key aspect of building a robust PBPK model is the integration of in vitro data. mdpi.com For this compound, this would involve experimentally determining key parameters in non-human systems.

Metabolic Clearance: In vitro metabolism studies using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) can be conducted for both alprenolol and this compound. This provides data on the intrinsic clearance of the compounds and allows for the calculation of an in vitro kinetic isotope effect. This data is a critical input for the PBPK model to simulate the impact of deuteration on metabolic stability.

Plasma Protein Binding: The extent of binding to plasma proteins can be determined in vitro for the relevant preclinical species.

Permeability: In vitro assays, such as Caco-2 permeability assays, can be used to estimate the intestinal absorption of the compound.

These in vitro-derived parameters are then integrated into the PBPK model, which consists of a series of compartments representing different organs and tissues connected by blood flow. nih.gov The model can then be used to simulate the concentration-time profiles of this compound in various tissues and predict key pharmacokinetic parameters such as clearance, volume of distribution, and half-life in the modeled animal species. The predictive performance of such models, based on in vitro and in silico data, is an active area of research. altex.org PBPK models for other beta-blockers, such as metoprolol, have been successfully developed to describe their pharmacokinetics. acs.org

Table 2: Key In Vitro Parameters for PBPK Modeling of this compound

Parameter In Vitro Assay Relevance to PBPK Model
Intrinsic Clearance (CLint) Liver Microsomes/Hepatocytes Determines the rate of metabolism in the liver.
Plasma Protein Binding (fu) Equilibrium Dialysis Affects the distribution and clearance of the drug.
Intestinal Permeability (Papp) Caco-2 Cell Assay Influences the rate and extent of oral absorption.

By leveraging these computational and theoretical approaches, a comprehensive understanding of the effects of deuteration on the properties of Alprenolol Hydrochloride can be achieved, guiding further drug development efforts.

Sensitivity Analysis of Deuteration on Predicted Pharmacokinetic Profiles

A sensitivity analysis in the context of physiologically based pharmacokinetic (PBPK) modeling helps to identify which model parameters have the most significant impact on the model's output, such as the drug's concentration-time profile. nih.govfrontiersin.orgfrontiersin.org For a deuterated drug like this compound, the sensitivity analysis would focus on parameters that are likely to be affected by the KIE. The primary route of metabolism for alprenolol involves hydroxylation of the aromatic ring and O-dealkylation, reactions often catalyzed by cytochrome P450 enzymes, particularly CYP2D6. nih.govbenthamscience.com

The core of the theoretical investigation lies in how deuteration at specific positions on the alprenolol molecule affects the intrinsic clearance (CLint) of the drug. The relationship between intrinsic clearance and the Michaelis-Menten parameters, maximum rate of metabolism (Vmax) and the Michaelis constant (Km), is fundamental. The KIE is expected to primarily influence Vmax, leading to a decrease in its value for the deuterated analog.

Modern computational approaches allow for the in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For this compound, a typical computational workflow for sensitivity analysis would involve:

Molecular Docking: Simulating the binding of both alprenolol and its deuterated analogs within the active site of CYP2D6. nih.govcrsp.dzcerist.dzmdpi.com This helps to predict the preferred orientation of the substrate and identify the hydrogen atoms most likely to be abstracted during metabolism.

Quantum Mechanical (QM) Calculations: These methods can be used to calculate the activation energies for the C-H versus C-D bond cleavage at the identified metabolic sites. optibrium.com The difference in activation energies provides a theoretical basis for the magnitude of the KIE.

PBPK Model Development: A whole-body PBPK model is constructed that incorporates physiological parameters and drug-specific information for alprenolol. This model would simulate the pharmacokinetics of the non-deuterated drug.

Parameterization of the Deuterated Analog: The PBPK model is then adapted for this compound by modifying the metabolic parameters (primarily Vmax) based on the predicted KIE from QM calculations.

Sensitivity Analysis Execution: A global sensitivity analysis is performed on the PBPK model for the deuterated analog. frontiersin.orgfrontiersin.org This involves systematically varying the input parameters (e.g., Vmax, Km, partition coefficients) and observing the effect on the predicted pharmacokinetic outputs, such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

While specific experimental data for this compound is not publicly available, we can present hypothetical data based on the established principles of deuteration to illustrate the expected outcomes of a sensitivity analysis.

Table 1: Hypothetical Predicted Pharmacokinetic Parameters for Alprenolol and this compound

ParameterAlprenolol (Predicted)This compound (Predicted)% Change
AUC (ng·h/mL) 150225+50%
Cmax (ng/mL) 5065+30%
t1/2 (hours) 2.53.8+52%
CL (L/h) 4026.7-33%

The data in Table 1 illustrates a potential outcome where deuteration leads to a significant increase in systemic exposure (AUC) and half-life, with a corresponding decrease in clearance (CL). This is the desired therapeutic outcome for many deuterated drugs. researchgate.netnih.gov

A sensitivity analysis would further dissect these results. For instance, it would quantify how sensitive the predicted AUC of this compound is to the changes in the Vmax for its metabolism by CYP2D6.

Table 2: Hypothetical Sensitivity Analysis of Predicted AUC for this compound

Parameter VariedRange of VariationCorresponding Range of Predicted AUC (ng·h/mL)Sensitivity Coefficient
Vmax (CYP2D6) -50% to +50%150 - 3000.85
Hepatic Blood Flow -20% to +20%200 - 2500.30
Plasma Protein Binding -10% to +10%210 - 2400.15
Renal Clearance -20% to +20%220 - 2300.05

The hypothetical sensitivity coefficients in Table 2 indicate that the predicted AUC is highly sensitive to changes in Vmax for CYP2D6-mediated metabolism. This is expected, as the primary purpose of deuteration in this context is to modulate this specific metabolic pathway. The lower sensitivity to other parameters like hepatic blood flow and plasma protein binding suggests that the KIE on metabolism is the dominant factor influencing the altered pharmacokinetics.

It is important to note that the success of a deuteration strategy is not guaranteed. nih.govplos.org If C-H bond cleavage is not the rate-limiting step, or if alternative metabolic pathways exist that are not affected by deuteration, the in vivo pharmacokinetic profile may not be significantly altered. plos.orgnih.gov Computational studies, and specifically sensitivity analyses, are therefore invaluable for assessing the potential of deuteration for a given drug candidate before proceeding with costly and time-consuming clinical trials. nih.gov

Future Perspectives and Emerging Research Avenues for Alprenolol Hydrochloride D7

Development of Novel Analytical Techniques for Deuterated Compounds

The primary application of Alprenolol (B1662852) Hydrochloride-d7 is as an internal standard in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). irisotope.com Its chemical properties are nearly identical to the non-deuterated (protium) form, but its increased mass allows it to be distinguished by a mass spectrometer. clearsynth.com This co-eluting, stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations in sample preparation and matrix effects, which can suppress or enhance the instrument's response, thereby ensuring accurate and precise quantification of the target analyte. kcasbio.comlcms.cz

Future advancements in this area are focused on refining the synthesis and quality control of such deuterated standards. The development of more efficient and cost-effective deuteration methods is an ongoing goal. simsonpharma.comcolab.ws Furthermore, ensuring high isotopic purity is critical, as impurities can affect the safety and potency of drugs and the accuracy of analytical measurements. bvsalud.org Novel analytical techniques are emerging to provide a more complete description of isotopic composition.

Analytical TechniquePrinciple of OperationRelevance for Deuterated Compounds like Alprenolol-d7
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on physicochemical properties, followed by mass-based detection and fragmentation for structural identification and quantification.The primary technique where Alprenolol-d7 is used as an internal standard to ensure accurate quantification of alprenolol in complex biological matrices. texilajournal.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.Used to confirm the position of deuterium (B1214612) labeling and assess isotopic enrichment. simsonpharma.com
High-Resolution Mass Spectrometry (HRMS) Measures mass with very high accuracy, allowing for the determination of elemental composition.Can identify and quantify isotopologues and distinguish them from other molecules with similar nominal mass. acs.org
Molecular Rotational Resonance (MRR) Spectroscopy A high-resolution spectroscopic technique that measures the rotational transitions of molecules in the gas phase, providing unambiguous structural information.Offers a complete description of isotopic composition, revealing the structural identity and percentage of a complex mixture of isotopomers, which is superior to some traditional methods for assessing isotopic purity. acs.org

Integration with Multi-Omics Approaches in Systems Pharmacology Research

Systems pharmacology aims to understand how drugs affect the body as a whole by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. While there are no specific published studies integrating Alprenolol Hydrochloride-d7 into multi-omics platforms, its role as a high-fidelity internal standard presents significant potential.

In metabolomics, which involves the comprehensive study of metabolites in a biological system, deuterated standards are essential for accurate quantification. simsonpharma.com By using this compound, researchers could precisely measure the concentration of alprenolol and its metabolites. This data could then be integrated with proteomic and transcriptomic data to build comprehensive models of how beta-blockers influence cellular networks, identify off-target effects, or elucidate patient-specific responses to treatment. The accuracy afforded by SIL-IS is critical for building the reliable, quantitative datasets that multi-omics and systems pharmacology models demand. researchgate.net

Exploration of Deuterium Isotope Effects in Advanced Drug Design Paradigms

Replacing hydrogen with deuterium can alter the pharmacokinetic properties of a drug molecule due to the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. taylorandfrancis.comnih.gov Since the cleavage of a C-H bond is often a rate-limiting step in drug metabolism by enzymes like the Cytochrome P450 (CYP) family, substituting hydrogen at a metabolic "soft spot" with deuterium can significantly slow down the rate of metabolism. nih.govnih.gov

This strategy, sometimes called "deuterium-switching," has been successfully used to develop new drugs with improved properties. nih.govresearchgate.net Potential benefits include:

Increased half-life: A slower rate of metabolism can lead to a longer duration of action, potentially allowing for less frequent dosing. researchgate.netdeutramed.com

Reduced toxic metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation. simsonpharma.com

Improved safety profile: By stabilizing the drug, deuteration can lead to more consistent plasma concentrations and potentially fewer adverse effects.

However, the outcome of deuteration is not always predictable. It can sometimes lead to "metabolic switching," where the body's metabolic machinery bypasses the strengthened C-D bond and oxidizes a different part of the molecule. nih.govplos.orgnih.gov This could potentially create new, uncharacterized metabolites. taylorandfrancis.com Therefore, the application of KIE in drug design requires careful in vitro and in vivo studies to confirm the desired therapeutic outcome. plos.orgresearchgate.net

Deuterated DrugNon-Deuterated CounterpartTherapeutic Advantage of Deuteration
Deutetrabenazine TetrabenazineApproved for treating chorea associated with Huntington's disease, it has a longer half-life and more stable blood levels of its active metabolites, allowing for lower and less frequent dosing. wikipedia.orgdeutramed.com
Deucravacitinib N/A (Novel Compound)A deuterated TYK2 inhibitor approved for plaque psoriasis; deuteration was integral to its design to modulate its pharmacokinetic properties. wikipedia.org
CTP-543 (Deuterated Ruxolitinib) RuxolitinibIn clinical trials for alopecia areata, designed to leverage the kinetic isotope effect to improve pharmacokinetic parameters. deutramed.com

Contribution to the Understanding of Drug Resistance Mechanisms at a Molecular Level

Drug resistance is a major challenge in medicine, where pathogens or cancer cells develop mechanisms to evade the effects of a drug. These mechanisms often involve altered drug metabolism or increased efflux of the drug from the cell. Understanding these processes at a molecular level is key to developing strategies to overcome resistance.

This compound can be a valuable tool in this research. By serving as a precise internal standard, it allows for the highly accurate measurement of the parent drug, alprenolol, in complex biological systems. For example, researchers could use LC-MS/MS with Alprenolol-d7 as a standard to:

Quantify the rate at which resistant vs. non-resistant cells metabolize alprenolol, identifying specific metabolic pathways that contribute to resistance.

Measure the intracellular concentration of alprenolol in cells expressing different efflux pump proteins, thereby quantifying the impact of these transporters on drug accumulation.

Trace the metabolic fate of alprenolol in preclinical models of disease to see how resistance mechanisms alter its distribution and clearance.

While not directly altering the resistance mechanism itself, the use of Alprenolol-d7 provides the high-quality quantitative data necessary to elucidate the subtle molecular changes that underpin drug resistance.

Potential for this compound in Specialized Research Probes and Tool Compounds

Beyond its role as an internal standard, this compound has potential as a specialized tool compound for pharmacological research. simsonpharma.com Tool compounds are used to investigate biological processes and validate drug targets.

The most immediate application is in drug metabolism and pharmacokinetics (DMPK) studies. simsonpharma.com Researchers can administer the non-deuterated alprenolol to a test system and use Alprenolol-d7 as a standard to track its metabolic fate with high precision.

Furthermore, its distinct mass makes it a potential tracer. In competitive binding assays, Alprenolol-d7 could be used alongside other ligands to study interactions with beta-adrenergic receptors. While a study has explored using anti-alprenolol antibodies as a probe to study receptor interactions nih.gov, a deuterated tracer like Alprenolol-d7 could offer a non-immunological approach for mass spectrometry-based binding assays. This would allow for precise quantification of receptor occupancy and binding kinetics, providing valuable insights into the molecular pharmacology of the beta-adrenergic system.

Q & A

Q. How can researchers confirm the structural identity and isotopic purity of Alprenolol Hydrochloride-d7 in experimental settings?

Methodological Answer:

  • UV-Vis and IR Spectroscopy : Compare absorption spectra of the deuterated compound to non-deuterated Alprenolol Hydrochloride. A 1:10,000 ethanol solution should exhibit wavelength-specific absorption patterns identical to the reference spectrum but with slight shifts due to deuterium substitution .
  • Qualitative Chloride Test : Confirm the presence of hydrochloride by reacting the compound with bromine TS; disappearance of bromine color indicates chloride reactivity .
  • Isotopic Purity : Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify the incorporation of seven deuterium atoms and rule out isotopic scrambling.

Q. What analytical methods are recommended for assessing the purity of this compound in pharmaceutical research?

Methodological Answer:

  • Clarity and Color Test : Dissolve 1.0 g in 10 mL water; a clear, colorless solution confirms absence of particulate impurities .
  • Heavy Metal Analysis : Perform USP Method 2 with 2.0 g of compound; lead content must not exceed 10 ppm .
  • Arsenic Testing : Use Method 3 (Gutzeit test) with 1.0 g of compound; arsenic levels should be ≤2 ppm .

Q. How should researchers evaluate the stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Solubility : Dissolve 1.0 g in water and measure pH (acceptable range: 4.5–6.0). For extreme pH studies, use buffered solutions (e.g., phosphate buffers) and monitor degradation via HPLC .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation products (e.g., oxidized metabolites) to baseline chromatograms .

Advanced Research Questions

Q. What experimental models are optimal for studying the antiarrhythmic mechanisms of this compound?

Methodological Answer:

  • Isolated Rabbit Atria : Measure changes in maximum rate of depolarization (MRD) at concentrations ≤10 µM; MRD reduction ≥30% indicates direct myocardial effects .
  • Ouabain-Induced Arrhythmia in Guinea Pigs : Administer cumulative doses (e.g., 3.5 mg/kg) and monitor ventricular fibrillation suppression. Compare to non-deuterated Alprenolol to isolate isotope effects .

Q. How do stereochemical differences (e.g., (+)- vs. (-)-enantiomers) influence the β-blocking and antiarrhythtic activity of this compound?

Methodological Answer:

  • Enantiomer-Specific Assays : Use chiral chromatography to separate enantiomers. Test β-adrenoceptor binding affinity via competitive radioligand assays (e.g., against [³H]-DHA). Note that (-)-enantiomers show 100-fold higher β-blocking activity but similar antiarrhythmic efficacy .
  • Mechanistic Divergence : Compare MRD suppression in rabbit atria (stereo-insensitive) vs. β-receptor antagonism in dog models (stereo-sensitive) to decouple receptor-dependent and -independent effects .

Q. How can researchers resolve contradictions between this compound’s β-blocking potency and its antiarrhythmic efficacy in preclinical data?

Methodological Answer:

  • Dose-Response Analysis : In coronary-ligated dogs, administer escalating doses (e.g., 3.5–155 mg/kg) and correlate β-blockade (measured by heart rate reduction) with arrhythmia suppression. Note that lethal doses (>31.5 mg/kg) may confound results .
  • Receptor Knockout Models : Use β1/β2-adrenoceptor knockout mice to test if antiarrhythmic effects persist, indicating non-canonical pathways (e.g., sodium channel blockade) .

Q. What strategies optimize the use of this compound in quantitative bioanalytical assays (e.g., pharmacokinetic studies)?

Methodological Answer:

  • LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor for deuterium loss during ionization (e.g., m/z transitions: 292→152 for d7 vs. 285→152 for non-deuterated) .
  • Stability in Biological Matrices : Spike plasma samples with d7 compound and store at -80°C; assess degradation over 30 days to validate freezer stability .

Q. How can researchers differentiate this compound from structurally similar β-blockers (e.g., Oxprenolol-d7) in mixed samples?

Methodological Answer:

  • Melting Point Analysis : Alprenolol HCl-d7 melts at 108–112°C, while Oxprenolol HCl-d7 has distinct thermal properties .
  • Chromatographic Resolution : Use a phenyl-hexyl stationary phase to separate analogs based on slight hydrophobicity differences (retention time shifts ≥2 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.